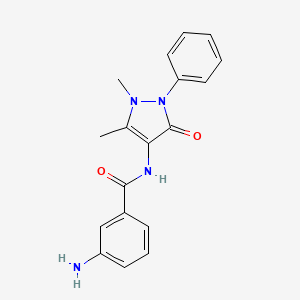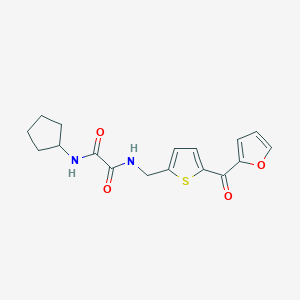![molecular formula C18H17N3O4 B2442868 1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 874594-37-3](/img/structure/B2442868.png)
1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione” is a derivative of the pyrido[2,3-d]pyrimidine class. Pyrido[2,3-d]pyrimidines have shown diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in several studies. For instance, one study reported the cyclization of 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione or 6-(ethylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with substituted diethyl malonate to produce pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a pyridopyrimidine moiety. Depending on where the nitrogen atom is located in pyridine, four possible skeletons can be found for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are diverse and depend on the specific derivative and reaction conditions. For example, the construction of another pyrimidine ring on the pyridine nucleus of a compound was achieved either by reaction with phenyl iso(thio)cyanate or with formic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can vary widely. For instance, one study reported a broad range in fasted state simulated intestinal fluid solubility values, Caco-2 permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as novel CDK2 inhibitors. Notably, they exhibited significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 showed the best cytotoxic activities across all three cell lines .
Antitumor Effects and DHFR Inhibition
The compound’s antitumor effects extend beyond CDK2 inhibition. For instance, it demonstrated good antitumor effects on carcinosarcoma in rats. Additionally, it inhibited dihydrofolate reductase (DHFR), a crucial enzyme involved in DNA synthesis and repair .
Antileishmanial and Antimalarial Properties
Compound 13, a derivative of our compound of interest, exhibited potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .
Pyrimidobenzimidazole Scaffold Creation
The compound’s synthesis involves intriguing chemistry. Heating it under reflux in pyridine leads to the formation of pyrimidobenzimidazole, which contains the pyridazine fragment relevant in medicinal chemistry. This scaffold has connections to drugs like hydralazine and dihydralazine .
In Vitro Anticancer Activity
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives (101a–b) demonstrated decent anticancer activity against MCF-7 cells. While not as potent as the standard positive control DOX, these derivatives hold promise for further exploration .
Cell Cycle Alteration and Apoptosis Induction
Compound 14, which displayed dual activity against cancer cell lines and CDK2, warrants further investigation. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Its enzymatic inhibitory activity against CDK2/cyclin A2 was also noteworthy .
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is often related to their ability to inhibit various enzymes involved in biological processes. For instance, some derivatives have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on pyrido[2,3-d]pyrimidine derivatives are promising. These compounds have shown a wide range of biological activities, making them potential candidates for the development of new therapies. Future research could focus on optimizing these compounds to enhance their therapeutic potential .
Eigenschaften
IUPAC Name |
13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-21-15-14(16(22)20-18(21)24)12(10-6-4-9(2)5-7-10)13-11(19-15)8-25-17(13)23/h4-7,12,19H,3,8H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOCQMZJLRQTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2442792.png)

![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2442796.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2442807.png)
